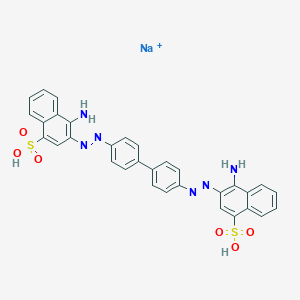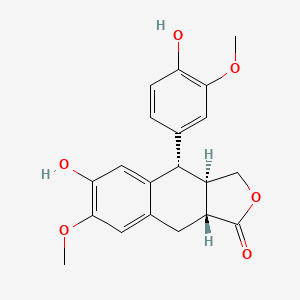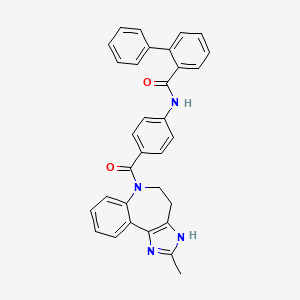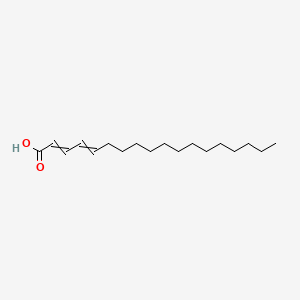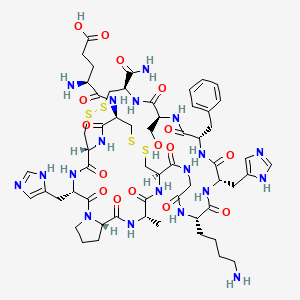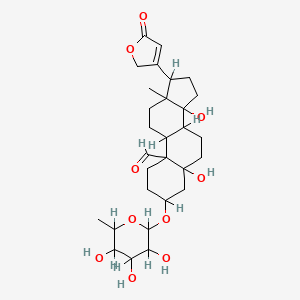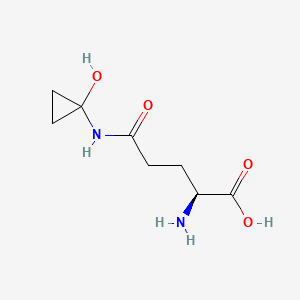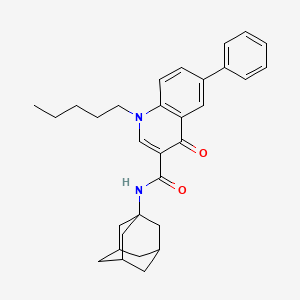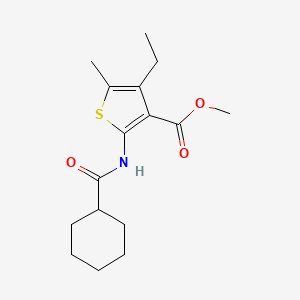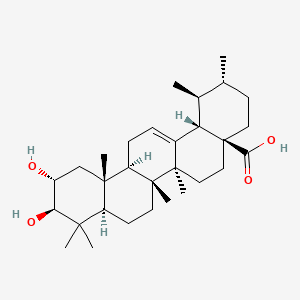
CP-47497
Vue d'ensemble
Description
CP-47,497 is a synthetic cannabinoid receptor agonist developed by Pfizer in the 1980s. It is known for its potent analgesic effects and is primarily used in scientific research. The compound has a high affinity for the cannabinoid receptor type 1 (CB1), making it a valuable tool for studying the endocannabinoid system .
Mécanisme D'action
CP-47,497 exerts its effects by binding to the CB1 receptor, a G-protein-coupled receptor primarily found in the central nervous system. This binding activates intracellular signaling pathways, leading to various physiological effects such as analgesia, anti-inflammatory responses, and modulation of neurotransmitter release .
Applications De Recherche Scientifique
CP-47,497 is extensively used in scientific research due to its potent activity at the CB1 receptor. Its applications include:
Chemistry: Studying the structure-activity relationships of cannabinoids.
Biology: Investigating the role of the endocannabinoid system in physiological processes.
Medicine: Exploring potential therapeutic uses for pain management and neuroprotection.
Industry: Developing new synthetic cannabinoids for research and potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
CP-47497 interacts with a variety of enzymes, proteins, and other biomolecules. After treatment of human cells with this compound, there was a pronounced up-regulation of a variety of enzymes in nuclear extracts involved in lipid metabolism and inflammatory signaling . Some of the identified proteins are also involved in the endogenous synthesis of endocannabinoids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to cause inflammation and DNA damage in directly exposed cells of consumers . The drug induces pro-inflammatory cytokines (IL12p40 and IL-6) as well as TNF-α .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a potent CB1 agonist . It binds to both the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 with higher affinity than Δ9-THC . This binding interaction with biomolecules is a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Validation experiments revealed degradation of this compound at different temperatures . Significant ion suppression was produced in brain for all compounds tested .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies on animal models have shown depression of locomotory activity, anticonvulsant and hypothermic effects, and strong antinociceptive activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The main metabolic pathways involved hydroxylations or oxygenations . The identified metabolites were mono-oxygenated metabolites (M1 and M4), mono-hydroxylated metabolites (M3, M5, M6, M7, and M8), and a di-oxygenated metabolite (M2) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CP-47,497 involves several steps, starting with the preparation of the cyclohexylphenol core. The key steps include:
Cyclohexylation: The introduction of a cyclohexyl group to the phenol ring.
Hydroxylation: Adding a hydroxyl group to the cyclohexyl ring.
Alkylation: Introducing the 2-methyloctan-2-yl side chain to the phenol ring.
These reactions typically require specific catalysts and controlled conditions to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production of CP-47,497 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
CP-47,497 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The phenol group can be reduced to form cyclohexylmethanol derivatives.
Substitution: The alkyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of CP-47,497, each with potentially different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
CP-55,940: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
HU-210: A potent synthetic cannabinoid with a longer duration of action.
JWH-018: A synthetic cannabinoid commonly found in herbal blends.
Uniqueness
CP-47,497 is unique due to its specific structural features, such as the 2-methyloctan-2-yl side chain and the hydroxylated cyclohexyl ring, which confer high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents.
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRREXSUJTKNN-FUHWJXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017837 | |
| Record name | (-)CP-47,497 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114753-51-4, 70434-82-1 | |
| Record name | CP-47497 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114753514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)CP-47,497 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-47497, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4RAM3XWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CP-47947 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAPQAUKC04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




